![molecular formula C10H7BrClN B123041 6-(Bromomethyl)-4-chloroquinoline CAS No. 141848-62-6](/img/structure/B123041.png)
6-(Bromomethyl)-4-chloroquinoline
Overview
Description
Compounds like “6-(Bromomethyl)-4-chloroquinoline” belong to a class of organic compounds known as halomethyl compounds. These are organic compounds in which a halogen atom is linked to a methyl group .
Molecular Structure Analysis
The molecular structure of such compounds typically consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). The bromomethyl group (-CH2Br) and the chlorine atom would be attached to this core .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, bromomethyl compounds are generally highly reactive and can participate in a variety of chemical reactions, including substitution reactions .Scientific Research Applications
Synthesis Methods and Applications
Knorr Synthesis : 6-(Bromomethyl)-4-chloroquinoline is synthesized through the Knorr reaction, which involves condensation and cyclization steps. This compound is valuable in studies on infectious diseases, showcasing its importance in medical research (Wlodarczyk et al., 2011).
Cancer Treatment Research : It is a key intermediate in the synthesis of drugs for treating colon and rectal cancers. Research on optimizing its production method enhances understanding of cancer therapeutics (He Zheng-you, 2010).
Anti-Cancer Drug Synthesis : As an intermediate for anti-cancer drugs, it contributes to the development of medications inhibiting thymidylate synthase, a key enzyme in cancer progression (Cao Sheng-li, 2004).
Development of Prodrug Systems : The compound is used in synthesizing 2-aryl-6-methyl-5-nitroquinoline derivatives, potential prodrug systems for bioreductive activation, which is a method used in targeted cancer therapies (Gavin D. Couch et al., 2008).
Antimicrobial and Antimalarial Research : It serves as a starting material for derivatives with antimicrobial and antimalarial activities, contributing to the development of new treatments for infectious diseases (Y. Parthasaradhi et al., 2015).
Molecular Inclusion and Packing Studies : Its chloro-substituted derivatives are used to study molecular inclusion and packing properties in crystal engineering, aiding in the development of new materials (J. Ashmore et al., 2007).
Antioxidant Research : Derivatives of this compound are studied for their antioxidant profiles, contributing to the understanding of oxidative stress in diseases (Sangit Kumar et al., 2007).
Crystal Structure Analysis : The compound and its derivatives are used in crystal structure analysis, providing insights into molecular conformations and interactions, which is crucial in drug design (S.-J. Zhou et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-(bromomethyl)-4-chloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZZIIAERHTCDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566634 | |
Record name | 6-(Bromomethyl)-4-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141848-62-6 | |
Record name | 6-(Bromomethyl)-4-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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